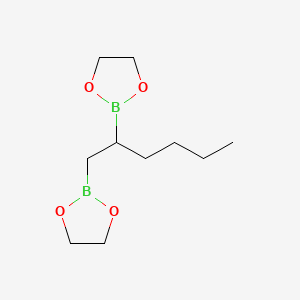
2,2'-(Hexane-1,2-diyl)bis(1,3,2-dioxaborolane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Hexane-1,2-diyl)bis(1,3,2-dioxaborolane) is an organoboron compound that features two 1,3,2-dioxaborolane rings connected by a hexane-1,2-diyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hexane-1,2-diyl)bis(1,3,2-dioxaborolane) typically involves the reaction of hexane-1,2-diol with boronic acid derivatives under controlled conditions. One common method includes the use of a boronic acid esterification reaction, where hexane-1,2-diol is reacted with boronic acid in the presence of a dehydrating agent such as toluene or xylene. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Hexane-1,2-diyl)bis(1,3,2-dioxaborolane) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Hexane-1,2-diyl)bis(1,3,2-dioxaborolane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron centers to borohydrides.
Substitution: The dioxaborolane rings can participate in substitution reactions with nucleophiles, leading to the formation of new boron-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the dioxaborolane rings under mild conditions.
Major Products
The major products formed from these reactions include boronic acids, borates, borohydrides, and various substituted boron compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’-(Hexane-1,2-diyl)bis(1,3,2-dioxaborolane) has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-containing structures.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which 2,2’-(Hexane-1,2-diyl)bis(1,3,2-dioxaborolane) exerts its effects involves the interaction of its boron centers with various molecular targets. The boron atoms can form reversible covalent bonds with nucleophiles, allowing the compound to participate in a range of chemical reactions. This reactivity is exploited in organic synthesis and materials science to create new compounds and materials with desired properties.
Comparación Con Compuestos Similares
Similar Compounds
1,3,2-Dioxaborolane: A simpler analog with a single dioxaborolane ring.
2,2’-(1,4-Phenylene)bis(1,3,2-dioxaborolane): Features a phenylene linker instead of a hexane-1,2-diyl linker.
2,2’-(Hexane-1,6-diyl)bis(1,3,2-dioxaborolane): Similar structure but with a different position of the hexane linker.
Uniqueness
2,2’-(Hexane-1,2-diyl)bis(1,3,2-dioxaborolane) is unique due to its specific hexane-1,2-diyl linker, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring precise control over molecular geometry and reactivity.
Propiedades
Número CAS |
189563-63-1 |
|---|---|
Fórmula molecular |
C10H20B2O4 |
Peso molecular |
225.9 g/mol |
Nombre IUPAC |
2-[1-(1,3,2-dioxaborolan-2-yl)hexan-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H20B2O4/c1-2-3-4-10(12-15-7-8-16-12)9-11-13-5-6-14-11/h10H,2-9H2,1H3 |
Clave InChI |
HZZMZHDFCSDZJE-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCO1)CC(B2OCCO2)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


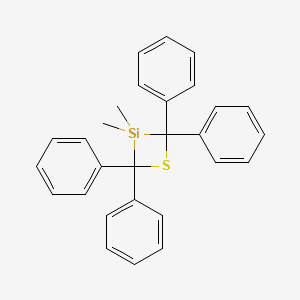
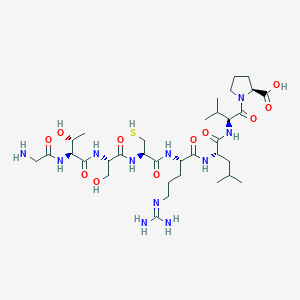
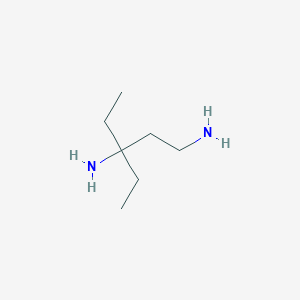
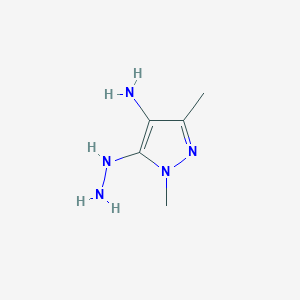

![2-{[(Pent-1-EN-1-YL)carbamoyl]oxy}ethyl prop-2-enoate](/img/structure/B12552820.png)
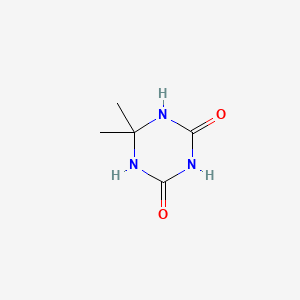
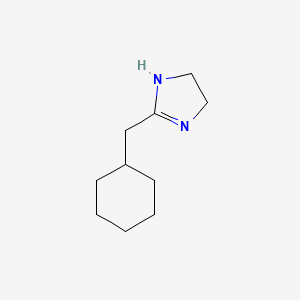
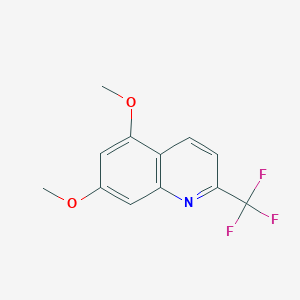
![Benzenepropanoic acid, 3-cyano-a-[1-[[4-(1-oxido-4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B12552830.png)
![Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane](/img/structure/B12552836.png)
![3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid](/img/structure/B12552846.png)
![2'-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine](/img/structure/B12552851.png)
![1-(2-Hydroxyethyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12552855.png)
